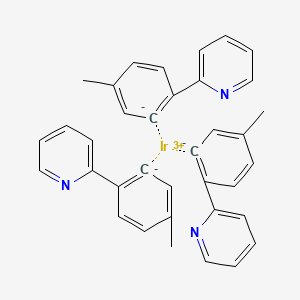
3-Bromo-2,4-dichloro-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4-dichloro-5-fluorobenzamide is an organic compound with the molecular formula C7H3BrCl2FNO. This compound is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-5-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination, chlorination, and fluorination of benzamide derivatives. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures and pressures.
Chlorination: Chlorine atoms are introduced using chlorine gas (Cl2) or thionyl chloride (SOCl2) under anhydrous conditions.
Fluorination: Fluorine atoms can be introduced using reagents like hydrogen fluoride (HF) or fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve consistent production.
化学反应分析
Types of Reactions
3-Bromo-2,4-dichloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or other substituted benzamides, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.
科学研究应用
3-Bromo-2,4-dichloro-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2,4-dichloro-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
3-Bromo-2,4-dichlorobenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2,4-Dichloro-5-fluorobenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.
3-Bromo-2,4-difluorobenzamide: Contains an additional fluorine atom, potentially altering its chemical behavior and uses.
Uniqueness
3-Bromo-2,4-dichloro-5-fluorobenzamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzamide core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple halogen atoms can enhance its stability, lipophilicity, and ability to interact with various molecular targets.
属性
IUPAC Name |
3-bromo-2,4-dichloro-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2FNO/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHLJMWBEIRAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline](/img/structure/B6310795.png)


![2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile](/img/structure/B6310815.png)



